N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-threonine, L-serine, glycine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process can enhance efficiency and yield. Additionally, industrial methods may involve more rigorous purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds to yield free thiol groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is a complex peptide that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H45N11O6 and a molecular weight of approximately 559.66 g/mol. Its structure includes multiple amino acids, which contribute to its diverse biological functions. The presence of the diaminomethylidene group is crucial for its activity, influencing interactions with various biological targets.
Research indicates that the compound may interact with several biological pathways:
- Protein Interaction : The peptide's structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. For example, similar compounds have shown to influence insulin receptor pathways, suggesting a role in metabolic regulation .
- Neurotransmission : The peptide's amino acid composition is reminiscent of neuropeptides that modulate synaptic transmission in the nervous system. This suggests potential applications in treating neurological disorders .
Antioxidant Properties
Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals. This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, similar to other peptides with antimicrobial characteristics .
Case Studies and Research Findings
- Case Study on Metabolic Effects : A study evaluated the effects of a related compound on glucose metabolism in diabetic models. Results indicated improved insulin sensitivity and glucose uptake in cells treated with the peptide, highlighting its potential for diabetes management .
- Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Testing : Laboratory tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a natural antimicrobial agent .
Data Table: Summary of Biological Activities
Properties
CAS No. |
911427-97-9 |
---|---|
Molecular Formula |
C24H38N8O9 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H38N8O9/c1-12(34)19(32-20(37)15(25)3-2-8-28-24(26)27)22(39)31-17(11-33)21(38)29-10-18(36)30-16(23(40)41)9-13-4-6-14(35)7-5-13/h4-7,12,15-17,19,33-35H,2-3,8-11,25H2,1H3,(H,29,38)(H,30,36)(H,31,39)(H,32,37)(H,40,41)(H4,26,27,28)/t12-,15+,16+,17+,19+/m1/s1 |
InChI Key |
PWTFPZUZXSGARC-UELOOKOOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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